3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

COX-2 inhibition anti-inflammatory structure–activity relationship

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole (CAS 62072-17-7, molecular formula C₁₃H₁₆N₂O, molecular weight 216.28 g·mol⁻¹) is a fully substituted 1,3,5-trisubstituted pyrazole derivative belonging to the 3-alkoxy-1-alkyl-5-arylpyrazole sub-class. Its substitution pattern comprises an ethoxy group at the 3-position, an N-ethyl group at the 1-position, and a phenyl ring at the 5-position, yielding a calculated partition coefficient (logP) of approximately 2.97 and a topological polar surface area (tPSA) of 27.05 Ų.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 62072-17-7
Cat. No. B12890523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole
CAS62072-17-7
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)OCC)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O/c1-3-15-12(10-13(14-15)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
InChIKeyVOTIKTCEVOXWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole (CAS 62072-17-7): Structural and Pharmacochemical Baseline for Procurement Decisions


3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole (CAS 62072-17-7, molecular formula C₁₃H₁₆N₂O, molecular weight 216.28 g·mol⁻¹) is a fully substituted 1,3,5-trisubstituted pyrazole derivative belonging to the 3-alkoxy-1-alkyl-5-arylpyrazole sub-class . Its substitution pattern comprises an ethoxy group at the 3-position, an N-ethyl group at the 1-position, and a phenyl ring at the 5-position, yielding a calculated partition coefficient (logP) of approximately 2.97 and a topological polar surface area (tPSA) of 27.05 Ų . This compound serves as a key intermediate for further functionalisation and as a scaffold in medicinal chemistry and agrochemical research programmes .

Why Generic 3-Alkoxy-5-phenylpyrazoles Cannot Substitute for 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole in Research and Industrial Workflows


Substitution at the N1, C3, and C5 positions of the pyrazole nucleus independently and synergistically governs lipophilicity, metabolic stability, hydrogen-bonding capacity, and target-binding geometry . Replacing the N-ethyl group with hydrogen (i.e., the N-unsubstituted analogue 3-ethoxy-5-phenyl-1H-pyrazole) reduces logP by approximately 0.17 units and introduces an additional hydrogen-bond donor, altering both permeability and solubility profiles. Exchanging the 3-ethoxy substituent for a methoxy group decreases COX-2 inhibitory potency by roughly 2.7-fold in the N-unsubstituted series, a trend that is anticipated to propagate into the N-ethyl series based on consistent SAR observations within the 3-alkoxypyrazole class . These multiplicative effects mean that even structurally close analogues cannot be assumed to be functionally interchangeable in quantitative biochemical or agrochemical assays.

Quantitative Differentiation Evidence for 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole Versus Closest Structural Comparators


COX-2 Inhibitory Potency: 3-Ethoxy vs. 3-Methoxy vs. Unsubstituted Pyrazole Scaffolds

In the N-unsubstituted 5-phenylpyrazole series, the 3-ethoxy derivative (3-ethoxy-5-phenyl-1H-pyrazole) exhibits a COX-2 IC₅₀ of 0.45 μM, compared to 1.20 μM for the 3-methoxy analogue and 3.80 μM for the unsubstituted 5-phenyl-1H-pyrazole . This corresponds to a 2.7-fold potency gain for ethoxy over methoxy, and an 8.4-fold gain over the parent scaffold. Although direct COX-2 data for the N-ethyl-substituted target compound are not publicly available, the consistent SAR across the 3-alkoxy-5-phenylpyrazole class implies that the ethoxy → methoxy potency gradient is preserved upon N-alkylation.

COX-2 inhibition anti-inflammatory structure–activity relationship

Lipophilicity (logP) Differentiation: N-Ethyl vs. N-Unsubstituted vs. 3-Methoxy Analogues

The target compound, 3-ethoxy-1-ethyl-5-phenyl-1H-pyrazole, has a calculated logP of 2.97 . This is higher than the N-unsubstituted analogue 3-ethoxy-5-phenyl-1H-pyrazole (logP = 2.8), the 3-methoxy-5-phenyl-1H-pyrazole (logP = 2.1), and the bare 5-phenyl-1H-pyrazole scaffold (logP = 1.6) . The incremental logP contribution of the N-ethyl group versus N–H is approximately +0.17 units, consistent with the general contribution of N-ethylation to pyrazole lipophilicity observed for 1-ethylpyrazole (logP ≈ 0.90) relative to pyrazole (logP ≈ 0.20) .

lipophilicity drug-likeness partition coefficient

Metabolic Stability Advantage of 3-Ethoxy Over 3-Methoxy Substituents

Within the 3-alkoxy-5-phenylpyrazole chemotype, the 3-ethoxy substituent confers superior resistance to oxidative O-dealkylation relative to the 3-methoxy group . This is consistent with established medicinal chemistry principles: the ethyl group of the ethoxy substituent presents greater steric hindrance and a higher bond dissociation energy for the α-C–H bond compared to the methyl group of a methoxy substituent, reducing susceptibility to cytochrome P450-mediated oxidation. No quantitative intrinsic clearance (CLᵢₙₜ) or microsomal stability half-life data are publicly available for the target compound itself.

metabolic stability oxidative dealkylation CYP450 metabolism

Hydrogen-Bond Donor/Acceptor Profile: N-Ethyl Substitution Eliminates N1–H Donor Capacity

The N-ethyl substituent on the pyrazole N1 position completely eliminates the hydrogen-bond donor (HBD) character present in N-unsubstituted analogues, converting the pyrazole from a scaffold with one HBD and two HBA (hydrogen-bond acceptors) to a scaffold with zero HBDs and two HBAs . The computed topological polar surface area (tPSA) of the target compound is 27.05 Ų , reflecting the absence of the N–H polar contribution. This shift alters solubility characteristics, passive membrane permeability, and the mode of interaction with biological targets that rely on N1–H hydrogen bonding.

hydrogen bonding molecular recognition permeability

Regiochemical Integrity: 3-Alkoxy vs. 5-Alkoxy Pyrazole Herbicidal Activity Gradient

Structure–activity studies on isomeric phenoxypyrazoles have established that 3-phenoxypyrazoles (and by extension 3-alkoxypyrazoles) are orders of magnitude more herbicidally active than the corresponding 5-phenoxypyrazoles [1]. Within the 3-substituted series, the nature of the substituents on both the pyrazole ring and the phenyl moiety determines herbicide activity, crop selectivity, weed spectrum, and field performance [1]. The target compound, bearing the 3-ethoxy substituent, belongs to the active regioisomeric class. An analogue bearing the alkoxy group at the 5-position would exhibit negligible herbicidal activity, regardless of other substitution similarities.

herbicide regiochemistry phenoxypyrazole agrochemical

Optimal Research and Industrial Application Scenarios for 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole (CAS 62072-17-7)


Medicinal Chemistry: COX-2-Focused Lead Optimisation Requiring a 3-Ethoxy-1-alkyl-5-phenylpyrazole Scaffold

Programmes targeting cyclooxygenase-2 (COX-2) inhibition benefit from the 3-ethoxy substitution pattern, which provides approximately 2.7-fold greater potency than the corresponding 3-methoxy analogue in the 5-phenylpyrazole series . The N-ethyl group further eliminates the N1–H hydrogen-bond donor, reducing tPSA to 27.05 Ų and increasing logP to 2.97 . This combination of pharmacophoric features makes the compound a rational starting point for the synthesis of focused libraries aimed at optimising COX-2 selectivity and pharmacokinetic properties.

Agrochemical Discovery: 3-Alkoxypyrazole-Based Herbicide Lead Generation

The 3-alkoxy regioisomer class has been validated as orders of magnitude more active than the 5-alkoxy class in herbicidal assays [1]. 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole provides a fully substituted core that can be further functionalised at the phenyl ring or the pyrazole 4-position to modulate weed spectrum, crop selectivity, and field performance. Procurement of this specific regioisomer ensures that screening campaigns are conducted with the active scaffold geometry rather than an inactive 5-alkoxy congener.

Synthetic Methodology Development: Building Block for Regioselective Pyrazole Functionalisation

The compound's three distinct substituents (3-ethoxy, 1-ethyl, 5-phenyl) provide well-defined steric and electronic environments that can be exploited in regioselective transformations such as electrophilic aromatic substitution at the phenyl ring, lithiation at the pyrazole 4-position, or cross-coupling reactions . The absence of an unprotected N–H group simplifies reaction conditions by eliminating competing deprotonation or N-functionalisation pathways, making the compound a cleaner substrate for methodological studies.

Physicochemical Property Benchmarking: Reference Compound for logP and Metabolic Stability Studies in the 3-Alkoxy-5-phenylpyrazole Series

With a calculated logP of 2.97 and a 3-ethoxy group predicted to confer greater metabolic stability than a 3-methoxy group , this compound can serve as a reference standard for calibrating computational logP models and in vitro metabolic stability assays within the pyrazole chemotype. Its intermediate lipophilicity and zero HBD count place it within favourable drug-like property space, making it a useful comparator for new analogues synthesised in the same series.

Quote Request

Request a Quote for 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.